3-(2-(Pyridin-4-yl)ethyl)-1H-indole
Overview
Description
The Inhibitor of P38 Kinase is a compound that targets the p38 mitogen-activated protein kinase (MAPK) pathway. This pathway is crucial for cellular responses to stress and inflammation. The p38 MAPK family consists of four isoforms: p38α, p38β, p38γ, and p38δ, with p38α being the most extensively studied . The inhibition of p38α MAPK has shown promise in treating various inflammatory and neurodegenerative disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of p38 kinase inhibitors often involves the use of advanced organic synthesis techniques. One common approach is the use of DNA-encoded small molecule libraries, which allows for the identification of potent inhibitors through high-throughput screening . Another method involves the repurposing of existing drugs using deep learning algorithms to predict potential inhibitors .
Industrial Production Methods: Industrial production of p38 kinase inhibitors typically involves large-scale organic synthesis, followed by purification and characterization using techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS). The production process must ensure high purity and yield to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: The Inhibitor of P38 Kinase undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles (e.g., halides), electrophiles (e.g., alkyl halides).
Major Products: The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of an alcohol group may yield a ketone or aldehyde, while reduction of a ketone may yield an alcohol .
Scientific Research Applications
The Inhibitor of P38 Kinase has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the p38 MAPK pathway and its role in various chemical reactions.
Biology: Helps in understanding the cellular responses to stress and inflammation.
Medicine: Shows potential in treating inflammatory diseases, neurodegenerative disorders, and certain types of cancer
Industry: Used in the development of new pharmaceuticals and therapeutic agents.
Mechanism of Action
The Inhibitor of P38 Kinase exerts its effects by targeting the p38α MAPK enzyme. This enzyme is activated by various stressors, such as ultraviolet light, heat shock, and cytokines. The inhibitor binds to the ATP binding site of the enzyme, preventing its activation and subsequent phosphorylation of downstream targets. This inhibition disrupts the signaling pathway, reducing the production of pro-inflammatory cytokines and other stress-related responses .
Comparison with Similar Compounds
SB203580: A well-known p38α/β inhibitor.
PH797804: An ATP-competitive inhibitor of p38α.
NC-37 and NC-38: Non-canonical p38α inhibitors that target autophosphorylation.
Comparison: The Inhibitor of P38 Kinase is unique in its ability to cross the blood-brain barrier, making it particularly useful for treating central nervous system disorders. Additionally, it has shown higher specificity and potency compared to other inhibitors, making it a promising candidate for further drug development .
Properties
IUPAC Name |
3-(2-pyridin-4-ylethyl)-1H-indole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2/c1-2-4-15-14(3-1)13(11-17-15)6-5-12-7-9-16-10-8-12/h1-4,7-11,17H,5-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUEYCHLWAOBOHG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCC3=CC=NC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701010192 | |
Record name | 3-(2-(Pyridin-4-yl)ethyl)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701010192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16571-49-6 | |
Record name | 3-(2-(Pyridin-4-yl)ethyl)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701010192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(2-(4-Pyridyl)ethyl)indole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-[2-(4-Pyridyl)ethyl]indole | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2X6GDX4TXP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
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